molecular formula C16H14O6 B085323 (6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol CAS No. 13245-00-6

(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol

Cat. No.: B085323
CAS No.: 13245-00-6
M. Wt: 302.28 g/mol
InChI Key: AQPFFYOIRKEBDI-XHSDSOJGSA-N
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Description

(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol is a naturally occurring flavonoid compound found in the heartwood of the mopane tree (Colophospermum mopane). It is an epimer of mopanol, differing in the configuration at the 4th carbon atom. This compound has the absolute configuration of 2R, 3S, 4S . This compound is part of a group of related flavonoids, including peltogynol and its epimers .

Preparation Methods

Synthetic Routes and Reaction Conditions

(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol can be synthesized through the reaction of formaldehyde with leucofisetinidin precursors. . The synthetic route typically requires precise control of reaction conditions, including temperature and pH, to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of mopanol B involves the extraction of the compound from the heartwood of the mopane tree. The extraction process includes grinding the heartwood, followed by solvent extraction and purification using chromatographic techniques . The yield and purity of mopanol B can be optimized by adjusting the extraction parameters and using high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups on the catechol nucleus .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydroflavonoids, and acetylated derivatives.

Comparison with Similar Compounds

Properties

CAS No.

13245-00-6

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol

InChI

InChI=1S/C16H14O6/c17-7-1-2-9-12(5-7)22-15-8-3-4-11(18)13(19)10(8)6-21-16(15)14(9)20/h1-5,14-20H,6H2/t14-,15+,16-/m0/s1

InChI Key

AQPFFYOIRKEBDI-XHSDSOJGSA-N

SMILES

C1C2=C(C=CC(=C2O)O)C3C(O1)C(C4=C(O3)C=C(C=C4)O)O

Isomeric SMILES

C1C2=C(C=CC(=C2O)O)[C@@H]3[C@@H](O1)[C@H](C4=C(O3)C=C(C=C4)O)O

Canonical SMILES

C1C2=C(C=CC(=C2O)O)C3C(O1)C(C4=C(O3)C=C(C=C4)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol
Reactant of Route 2
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol
Reactant of Route 3
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol
Reactant of Route 4
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol
Reactant of Route 5
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol
Reactant of Route 6
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol

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